molecular formula C12H10ClN5O B13002664 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B13002664
M. Wt: 275.69 g/mol
InChI Key: SPBZCRXYHYNGFU-UHFFFAOYSA-N
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Description

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a triazolopyridine core fused with an oxadiazole ring, making it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the triazolopyridine moiety can be synthesized through the reaction of a suitable pyridine derivative with hydrazine, followed by cyclization with a chloromethylating agent . The oxadiazole ring is then formed by reacting the intermediate with a cyclopropyl isocyanate under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole is unique due to its combination of a triazolopyridine core with an oxadiazole ring, providing a versatile scaffold for the development of new molecules with diverse applications. Its chloromethyl group also allows for further functionalization, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-cyclopropyl-1,2,4-oxadiazole

InChI

InChI=1S/C12H10ClN5O/c13-6-10-16-15-9-5-8(3-4-18(9)10)12-14-11(17-19-12)7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

SPBZCRXYHYNGFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CCl

Origin of Product

United States

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